Alliin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial and Antifungal Properties

Studies have shown that allicin, derived from alliin, exhibits antibacterial and antifungal properties. Research suggests that allicin may be effective against various bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella enterica []. Additionally, allicin has demonstrated antifungal activity against several plant pathogenic fungi, such as Botrytis cinerea and Alternaria brassicicola [].

Potential Health Benefits

Several studies have explored the potential health benefits of allicin derived from alliin. These studies suggest that allicin may play a role in:

- Cardiovascular health: Research suggests that allicin may help lower blood pressure and cholesterol levels, potentially reducing the risk of heart disease [].

- Blood sugar control: Studies indicate that allicin may improve blood sugar control and insulin sensitivity [].

- Neurological health: Some research suggests that allicin may have neuroprotective effects and may benefit cognitive function [].

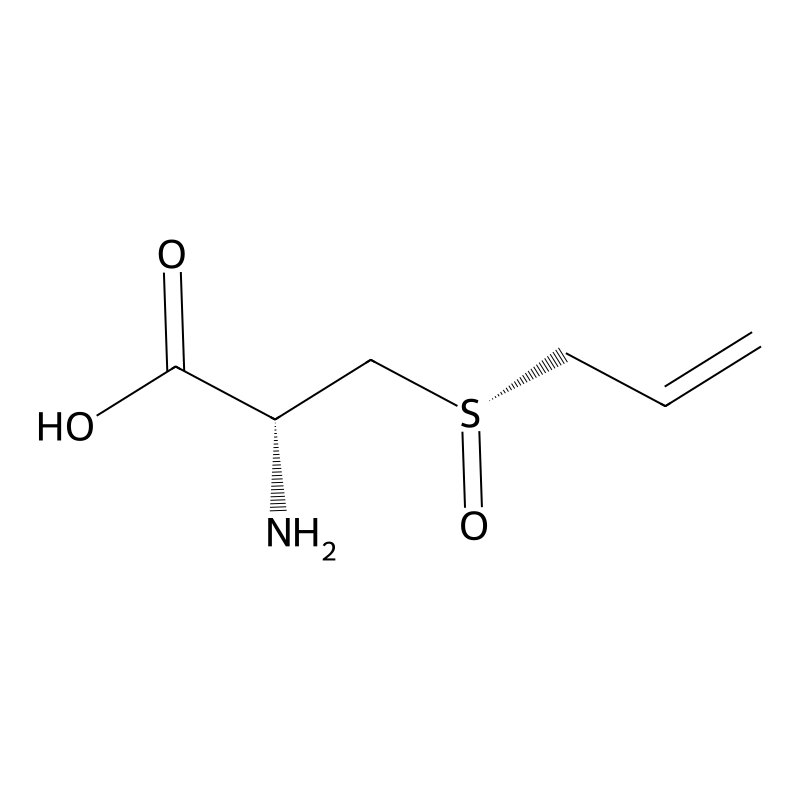

Alliin, chemically known as S-allyl-L-cysteine sulfoxide, is a naturally occurring organosulfur compound predominantly found in fresh garlic (Allium sativum). It is a derivative of the amino acid L-cysteine and is responsible for the characteristic flavor and aroma of garlic. Alliin is not present in intact garlic cloves but is formed when garlic tissues are damaged, leading to enzymatic reactions that convert alliin into allicin, another biologically active compound associated with various health benefits .

The health benefits associated with garlic consumption are primarily attributed to the breakdown products of alliin, particularly allicin. Allicin exhibits various biological effects, including:

- Antimicrobial activity: Allicin disrupts the bacterial cell membrane, leading to cell death [].

- Anticancer properties: Studies suggest allicin may inhibit cancer cell growth and proliferation through various mechanisms [].

- Cardioprotective effects: Allicin may lower blood pressure and cholesterol levels, potentially reducing the risk of cardiovascular diseases.

Alliin undergoes several chemical transformations, primarily catalyzed by the enzyme alliinase. When garlic is crushed or chopped, alliinase converts alliin into allicin through the following reaction:

Allicin is unstable and can further decompose into various sulfur-containing compounds such as diallyl sulfide, diallyl disulfide, and ajoene, contributing to garlic's distinctive odor and potential health benefits .

Alliin exhibits notable biological activities, primarily attributed to its antioxidant properties. Studies have shown that alliin can scavenge free radicals and modulate immune responses in vitro. It has been associated with anti-inflammatory effects and may enhance the body's defense against oxidative stress . Furthermore, alliin has demonstrated potential antimicrobial properties against various pathogens, suggesting its utility in promoting health and preventing disease .

The synthesis of alliin can be achieved through several methods:

- Natural Extraction: Alliin is obtained from fresh garlic through enzymatic conversion.

- Chemical Synthesis: The first reported synthesis involved alkylation of L-cysteine with allyl bromide, followed by oxidation using hydrogen peroxide to yield both diastereomers of alliin. A more recent method employs stereospecific oxidation under conditions similar to Sharpless asymmetric epoxidation using a chiral catalyst derived from diethyl tartrate and titanium isopropoxide .

Alliin has several applications across different fields:

- Nutraceuticals: Due to its health-promoting properties, alliin is often used as a dietary supplement.

- Pharmaceuticals: Research into alliin's antimicrobial and antioxidant properties suggests potential therapeutic applications in treating infections and oxidative stress-related diseases .

- Food Industry: Alliin contributes to the flavor profile of garlic and is utilized in food products for its taste and health benefits.

Research has indicated that alliin interacts with various biological molecules. For instance, it can react with glutathione and L-cysteine to form S-allylmercaptoglutathione and S-allylmercaptocysteine, respectively. These interactions may play a role in modulating cellular responses to oxidative stress and inflammation . Additionally, studies have explored the pharmacokinetics of alliin in animal models, revealing its rapid absorption and metabolism .

Alliin shares structural similarities with several other organosulfur compounds derived from garlic. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Allicin | C₆H₁₀OS₂ | Formed from alliin; responsible for garlic's aroma |

| Diallyl sulfide | C₆H₁₀S | Simple thioether; less biologically active than alliin |

| Diallyl disulfide | C₆H₁₀S₂ | More stable than allicin; exhibits some health benefits |

| Diallyl trisulfide | C₆H₁₀S₃ | Exhibits anticancer properties; less volatile than allicin |

| Ajoene | C₉H₁₄OS₃ | Derived from allicin; has potent antithrombotic effects |

Alliin stands out due to its role as a precursor to allicin, possessing unique properties that contribute to its antioxidant and antimicrobial activities while being less volatile compared to other sulfur compounds found in garlic .

Molecular Characteristics

Alliin, chemically designated as (2R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid, represents a unique sulfoxide compound with the molecular formula C₆H₁₁NO₃S. The compound possesses a molecular weight of 177.218 Da and exhibits distinctive stereochemical properties that distinguish it from other amino acid derivatives. Structurally, alliin features both carbon- and sulfur-centered stereochemistry, making it historically significant as the first natural product identified with this dual stereochemical characteristic.

The chemical structure of alliin consists of an amino acid backbone derived from cysteine, modified through the incorporation of an allyl group and subsequent oxidation at the sulfur center. This modification creates a sulfoxide functional group that imparts unique chemical reactivity and biological activity to the molecule. The presence of defined stereocenters contributes to the compound's specific three-dimensional arrangement, which proves critical for its enzymatic conversion and biological function.

Chemical Identifiers and Nomenclature

Multiple systematic naming conventions apply to alliin, reflecting its complex structure and historical discovery. The International Union of Pure and Applied Chemistry designation follows the (R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid nomenclature, while alternative names include S-allyl-L-cysteine sulfoxide and 3-(allylsulfinyl)-L-alanine. The compound carries the Chemical Abstracts Service registry number 556-27-4 and maintains recognition under various trade names and research designations.

The stereochemical designation reflects the absolute configuration at both the amino acid carbon center and the sulfur oxide center, with the (R,S) configuration representing the naturally occurring form found in garlic tissue. This specific stereochemistry proves essential for the compound's biological activity and its recognition by the enzyme alliinase during the conversion process to allicin.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

17795-26-5